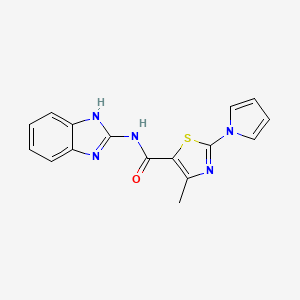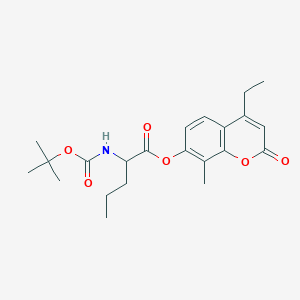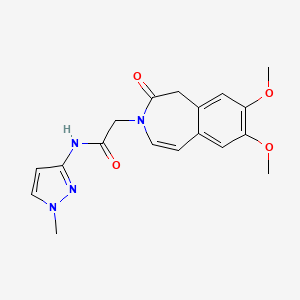![molecular formula C12H11N7O2 B12181190 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B12181190.png)
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide is a complex organic compound that features a combination of pyridine, oxadiazole, and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the individual heterocyclic rings. The oxadiazole ring can be synthesized through the cyclization of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions . The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . The final step involves coupling these rings with the pyridine moiety through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to partially or fully reduced heterocycles .
Scientific Research Applications
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer effects . The specific pathways involved depend on the biological context and the target organism or cell type .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazole Derivatives: Compounds containing the triazole ring are known for their antifungal and antiviral activities.
Pyridine Derivatives: Pyridine-based compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide is unique due to its combination of three different heterocyclic rings, which confer a broad spectrum of biological activities and potential therapeutic applications . This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C12H11N7O2 |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C12H11N7O2/c20-9(16-12-14-7-15-18-12)1-2-10-17-11(19-21-10)8-3-5-13-6-4-8/h3-7H,1-2H2,(H2,14,15,16,18,20) |
InChI Key |
XOXSEZGWHNQNSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Difluoro-2-({4-[(4-phenylphenyl)methyl]piperazinyl}sulfonyl)benzene](/img/structure/B12181112.png)



![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B12181137.png)
![N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide](/img/structure/B12181149.png)
![5-(2-{5-[(2-Phenylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-ylthio}acetyl) indolin-2-one](/img/structure/B12181157.png)
![3-(1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B12181162.png)
![1-(4-Fluorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12181170.png)


![1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B12181187.png)
![[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B12181188.png)
![9-cyclopentyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B12181189.png)
